An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Predicted
In the landscape of drug discovery and materials science, a thorough understanding of a molecule's physical properties is the bedrock upon which all further investigation is built. These properties govern a compound's behavior, from its solubility in biological fluids to its interaction with target proteins and its suitability for formulation. This guide focuses on 1-Methyl-1H-indazol-4-amine (CAS No. 77894-69-0), a substituted indazole derivative of interest in medicinal chemistry.
A comprehensive search of the current scientific literature reveals that while synthetic routes and reactions involving related indazoles are documented, specific, experimentally-determined physical property data for 1-Methyl-1H-indazol-4-amine remains largely unpublished. This is not an uncommon scenario for novel or specialized research chemicals.
Therefore, this guide adopts a dual approach rooted in scientific integrity. Firstly, we will present a robust profile of the predicted physical properties of 1-Methyl-1H-indazol-4-amine, derived from established computational algorithms. Secondly, we provide detailed, field-proven experimental protocols that empower researchers to determine these critical parameters in their own laboratories. This document is designed not merely as a data sheet, but as a practical and authoritative manual for the scientist working with this compound.
Section 1: Molecular Profile and Predicted Physicochemical Properties
1-Methyl-1H-indazol-4-amine is a heterocyclic aromatic amine with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1][2] The structure consists of a bicyclic indazole core, methylated at the N1 position of the pyrazole ring, with an amine group substituted at the C4 position of the benzene ring.
The following tables summarize the key physicochemical properties predicted by computational models, providing a foundational dataset for experimental design.
Table 1: Predicted Core Physical and Chemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 147.18 g/mol | PubChem[2] |
| Boiling Point | 321.6°C at 760 mmHg | Guidechem[1] |
| Density | 1.27 g/cm³ | Guidechem[1] |
| Flash Point | 148.3°C | Guidechem[1] |
| Refractive Index | 1.667 | Guidechem[1] |
| Vapour Pressure | 0.0±0.7 mmHg at 25°C | Guidechem[1] |
Table 2: Predicted Properties for Drug Development and Discovery
| Property | Predicted Value | Significance in Drug Development | Source |
| LogP (Octanol/Water Partition) | 1.73670 | Measures lipophilicity; influences absorption, distribution, metabolism, and excretion (ADME). | Guidechem[1] |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | PubChem[2] |
| Hydrogen Bond Donors | 1 (from the amine group) | Influences solubility and binding interactions with biological targets. | PubChem[2] |
| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens) | Influences solubility and binding interactions with biological targets. | PubChem[2] |
Section 2: Contextual Analysis through Structural Analogues
To ground our predictions in experimental reality, it is instructive to compare them with the known properties of structurally similar compounds. This comparative analysis provides a likely range and context for the expected properties of 1-Methyl-1H-indazol-4-amine.
Table 3: Comparative Properties of Structural Analogues
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |
| 1H-Indazol-4-amine | Indazole core with amine at C4 | 133.15[3] | 119-121[4] | Almost insoluble in water; soluble in ethanol, DMF.[4] |
| 1-Methyl-1H-indazol-6-amine | N1-methylated indazole with amine at C6 | 147.18[5][6] | 174-180[6] | Described as a beige powder with favorable solubility.[6] |
| 1-Methyl-1H-indazol-4-amine (Target) | N1-methylated indazole with amine at C4 | 147.18[2] | Not Experimentally Determined | Expected to have low aqueous solubility, similar to analogues. |
Expert Insight: The addition of a methyl group, as seen when comparing 1H-Indazol-4-amine to our target compound, typically increases lipophilicity (LogP) and may slightly decrease aqueous solubility. The melting point is influenced by crystal packing forces; while the 6-amino isomer has a significantly higher melting point, it serves as a reasonable upper-bound expectation. The target compound is expected to be a solid at room temperature.
Section 3: Predicted Spectroscopic Profile
While specific spectra for this compound are not publicly available, a foundational understanding of spectroscopy allows for the prediction of its key characterization features. Chemical suppliers may provide compound-specific data such as NMR, HPLC, or LC-MS upon request.[7]
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring, a singlet for the N-methyl group (likely around 3.5-4.0 ppm), and a broad singlet for the two amine protons (which may shift depending on solvent and concentration).
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¹³C NMR (Carbon NMR): The spectrum should reveal eight distinct carbon signals: six for the aromatic carbons of the indazole ring and one for the N-methyl carbon.
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Mass Spectrometry (MS): In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the primary peak of interest would be the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) at an m/z corresponding to its molecular weight (approx. 147.18).
Section 4: Experimental Protocols for Physicochemical Characterization
The following section provides detailed, self-validating protocols for determining the key physical properties of 1-Methyl-1H-indazol-4-amine. The causality behind each step is explained to ensure both accuracy and a deep understanding of the methodology.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[8] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[8]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture can significantly depress the melting point.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[9]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute) as you approach the expected melting point.
-
Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point range is T1-T2.[10]
-
Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility.
Caption: Qualitative Solubility Classification Flowchart.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining precise solubility. [11][12]
-
Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential. [12]3. Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE). [11]4. Quantification: Accurately quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A standard calibration curve must be prepared to ensure accuracy. [11]5. Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound's ionizable groups. For 1-Methyl-1H-indazol-4-amine, the pKa of the protonated 4-amino group is the most relevant. Potentiometric titration is a highly accurate method for its determination. [13][14] Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [13]2. Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [13]3. Initial pH Adjustment: For a basic compound, adjust the initial pH of the solution to be acidic (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize. [13]5. Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Calculation:
-
Identify the equivalence point, which is the point of steepest inflection on the curve. [15] * Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point). [16] * The pH of the solution at the half-equivalence point is equal to the pKa of the ionizable group. [16]7. Validation: Perform a minimum of three titrations to ensure the reliability of the result and calculate the average pKa and standard deviation. [13]
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
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Department of Chemistry, Delhi Public School. Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]
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Oreate AI Blog. How to Determine Pka from Titration Curve. (2025-12-04). Available from: [Link]
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Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021-08-29). Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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JoVE. Video: Determining the Solubility Rules of Ionic Compounds. (2015-06-15). Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. (2025-02-14). Available from: [Link]
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ChemBK. 1H-indazol-4-amine. (2024-04-09). Available from: [Link]
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PubChemLite. 1-methyl-1h-indazol-4-amine (C8H9N3). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 413085, 1H-Indazol-4-amine. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Available from: [Link]
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Thieme. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]
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AMERICAN ELEMENTS. 4-Methyl-1H-indazol-5-amine. Available from: [Link]
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ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024-04-30). Available from: [Link]
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